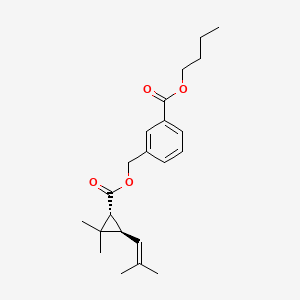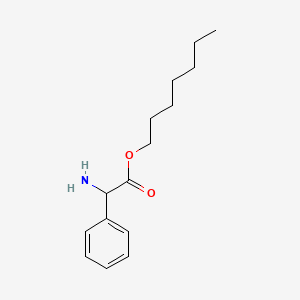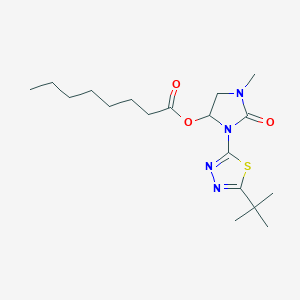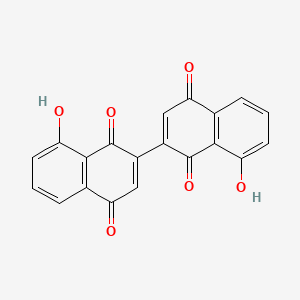
3,3'-Bisjuglone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is characterized by its molecular formula C20H10O6 and a molecular weight of 346.29 g/mol . This compound is notable for its unique structure, which consists of two naphthoquinone units linked through a carbon-carbon bond.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Bisjuglone typically involves the oxidative coupling of juglone (5-hydroxy-1,4-naphthoquinone) under specific conditions. One common method involves the use of oxidizing agents such as potassium ferricyanide in an alkaline medium . The reaction is carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis of 3,3’-Bisjuglone on a larger scale would likely follow similar principles as laboratory synthesis, with optimizations for yield and purity. This could involve continuous flow reactors and advanced purification techniques to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3,3’-Bisjuglone undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form more complex quinones.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: It can participate in substitution reactions, particularly at the quinone moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium ferricyanide, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, and other polar solvents.
Major Products
The major products formed from these reactions include various hydroquinone and quinone derivatives, which can have different properties and applications depending on the specific reaction conditions .
Applications De Recherche Scientifique
3,3’-Bisjuglone has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules.
Biology: Studies have shown its potential as an antimicrobial and antifungal agent.
Medicine: Research is ongoing into its potential use in cancer therapy due to its ability to induce apoptosis in cancer cells.
Industry: It is used in the development of dyes and pigments due to its stable color properties.
Mécanisme D'action
The mechanism of action of 3,3’-Bisjuglone involves its interaction with cellular components, leading to oxidative stress and the generation of reactive oxygen species (ROS). These ROS can damage cellular structures, leading to cell death. In cancer cells, this mechanism can induce apoptosis, making it a potential candidate for anticancer therapies .
Comparaison Avec Des Composés Similaires
3,3’-Bisjuglone can be compared with other naphthoquinone derivatives such as:
Juglone (5-hydroxy-1,4-naphthoquinone): A precursor in the synthesis of 3,3’-Bisjuglone.
Plumbagin (5-hydroxy-2-methyl-1,4-naphthoquinone): Known for its anticancer properties.
Lawsone (2-hydroxy-1,4-naphthoquinone): Used in the cosmetic industry for hair dyeing.
The uniqueness of 3,3’-Bisjuglone lies in its dimeric structure, which can lead to different chemical and biological properties compared to its monomeric counterparts .
Propriétés
Numéro CAS |
61836-43-9 |
|---|---|
Formule moléculaire |
C20H10O6 |
Poids moléculaire |
346.3 g/mol |
Nom IUPAC |
8-hydroxy-2-(8-hydroxy-1,4-dioxonaphthalen-2-yl)naphthalene-1,4-dione |
InChI |
InChI=1S/C20H10O6/c21-13-5-1-3-9-15(23)7-11(19(25)17(9)13)12-8-16(24)10-4-2-6-14(22)18(10)20(12)26/h1-8,21-22H |
Clé InChI |
YSWLZVWSHJYBPI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)O)C(=O)C(=CC2=O)C3=CC(=O)C4=C(C3=O)C(=CC=C4)O |
melting_point |
270 °C |
Description physique |
Solid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,12-Dimethyl-21-oxahexacyclo[10.6.5.02,11.03,8.013,18.019,23]tricosa-2(11),3,5,7,9,13,15,17-octaene-20,22-dione](/img/structure/B12812030.png)
![11-Fluoro-4-(hydroxymethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol;formic acid](/img/structure/B12812035.png)
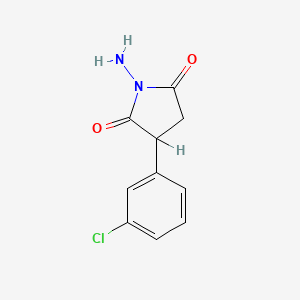


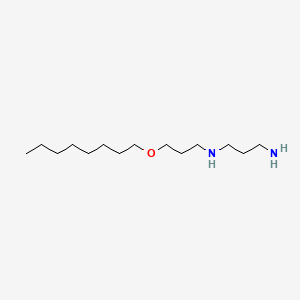

![ethane;(8R,9S,10R,13S,14S)-4-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B12812079.png)
